molecular formula C16H18N4O5S B2687508 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887892-10-6

6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2687508
CAS No.: 887892-10-6
M. Wt: 378.4
InChI Key: MHESQHZMIFMMQM-UHFFFAOYSA-N
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Description

6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a dioxopyrrolidinyl acetamido moiety.

Scientific Research Applications

6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dioxopyrrolidinyl Acetamido Moiety: The final step involves the coupling of the dioxopyrrolidinyl acetamido moiety to the thieno[2,3-c]pyridine core.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the dioxopyrrolidinyl moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-8(21)19-5-4-9-10(6-19)26-16(14(9)15(17)25)18-11(22)7-20-12(23)2-3-13(20)24/h2-7H2,1H3,(H2,17,25)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHESQHZMIFMMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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